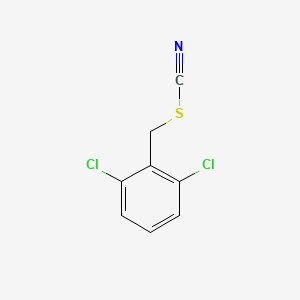2,6-Dichlorobenzyl thiocyanate
CAS No.: 7534-64-7
Cat. No.: VC2115462
Molecular Formula: C8H5Cl2NS
Molecular Weight: 218.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7534-64-7 |
|---|---|
| Molecular Formula | C8H5Cl2NS |
| Molecular Weight | 218.1 g/mol |
| IUPAC Name | (2,6-dichlorophenyl)methyl thiocyanate |
| Standard InChI | InChI=1S/C8H5Cl2NS/c9-7-2-1-3-8(10)6(7)4-12-5-11/h1-3H,4H2 |
| Standard InChI Key | IBWINXSTXHFYMY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CSC#N)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CSC#N)Cl |
Introduction
Chemical Properties and Characteristics
Structural Features
The structure of 2,6-Dichlorobenzyl thiocyanate can be represented by various notation systems used in chemical informatics. Its IUPAC name is (2,6-dichlorophenyl)methyl thiocyanate . The compound's InChI notation is InChI=1S/C8H5Cl2NS/c9-7-2-1-3-8(10)6(7)4-12-5-11/h1-3H,4H2, and its InChIKey is IBWINXSTXHFYMY-UHFFFAOYSA-N . These identifiers are critical for unambiguous identification in chemical databases and literature.
The SMILES notation for this compound is C1=CC(=C(C(=C1)Cl)CSC#N)Cl, providing another standardized way to represent its molecular structure . The thiocyanate group (-SCN) attached to the benzyl position is a key structural feature that may contribute significantly to its chemical reactivity and potential biological activity.
Physical and Chemical Parameters
The following table summarizes the key physical and chemical parameters of 2,6-Dichlorobenzyl thiocyanate:
These parameters provide valuable information for identifying the compound and understanding its potential behavior in various chemical and biological systems.
Analytical Methods
HPLC Analysis
Analytical methods for 2,6-Dichlorobenzyl thiocyanate have been documented, particularly focusing on high-performance liquid chromatography (HPLC) techniques. According to SIELC Technologies, this compound can be analyzed using reverse phase (RP) HPLC methods under relatively simple conditions . The recommended mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry-compatible applications, it is advised to replace phosphoric acid with formic acid to prevent interference with the MS detection .
The Newcrom R1 HPLC column has been specifically mentioned as suitable for the separation and analysis of 2,6-Dichlorobenzyl thiocyanate . This column represents a special reverse-phase column with low silanol activity, which may provide better peak shapes and resolution for this compound. Notably, columns with smaller 3 μm particles are available for faster ultra-performance liquid chromatography (UPLC) applications, offering enhanced separation efficiency and reduced analysis time .
The documented chromatographic method is versatile, as it is described as being scalable and suitable for isolating impurities in preparative separations. Additionally, it has potential applications in pharmacokinetic studies, suggesting the possibility of monitoring this compound in biological matrices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume